5-Amino-3-bromo-2-methylbenzoic acid

Descripción

IUPAC Nomenclature and Systematic Identification

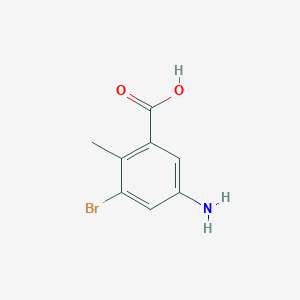

5-Amino-3-bromo-2-methylbenzoic acid is systematically named according to IUPAC guidelines, which prioritize substituent positions and functional group priority. The parent structure is benzoic acid (C₆H₅COOH), with substituents identified as follows:

- Position 2 : A methyl group (-CH₃)

- Position 3 : A bromine atom (-Br)

- Position 5 : An amino group (-NH₂)

- Position 1 : A carboxylic acid group (-COOH)

The IUPAC name reflects the lowest possible numbering sequence for substituents, ensuring positional clarity. Alternative names include This compound and C8H8BrNO2 (CAS 1374264-40-0).

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| CAS Registry Number | 1374264-40-0 |

| SMILES | CC1=C(C=C(C=C1Br)N)C(=O)O |

| InChIKey | SLSYOGCDCXSKSG-UHFFFAOYSA-N |

Molecular Geometry and Crystallographic Data Analysis

While direct crystallographic data for this compound is not explicitly reported in the provided sources, structural insights can be inferred from analogous compounds. For example, orthorhombic crystal systems (Pbca space group) are common in substituted benzoic acids, with unit cell parameters typically in the range of a = 10.1 Å, b = 8.5 Å, and c = 20.5 Å.

The molecular geometry is influenced by:

- Intramolecular hydrogen bonding : Potential interactions between the amino (-NH₂) and carboxylic acid (-COOH) groups.

- Steric effects : The methyl group at position 2 and bromine at position 3 introduce spatial constraints, favoring planar aromatic systems.

- Electron delocalization : Resonance between the amino group and aromatic ring stabilizes the structure.

Electronic Structure and Quantum Chemical Calculations

The electronic properties of this compound are governed by the interplay of electron-donating and withdrawing groups:

- Amino group (-NH₂) : Electron-donating via resonance and inductive effects, activating the ring at ortho/para positions.

- Bromine (-Br) : Electron-withdrawing via inductive effects, deactivating the ring at meta positions.

- Methyl group (-CH₃) : Electron-donating via inductive effects, slightly activating the ring.

Quantum chemical calculations (e.g., DFT methods) would reveal:

- HOMO-LUMO gap : Influenced by the electron-rich amino group and electron-deficient bromine.

- Charge distribution : Partial positive charges on aromatic carbons adjacent to -Br and -NH₂.

Vibrational Spectroscopy (IR/Raman) and Conformational Analysis

Conformational Analysis:

- Tautomerism : Potential keto-enol tautomerism is unlikely due to the lack of conjugated keto groups.

- Hydrogen bonding : Intramolecular interactions between -NH₂ and -COOH may stabilize the planar conformation.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

$$^1$$H NMR Chemical Shift Analysis

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (adjacent to -NH₂) | 6.5–7.5 | m | 1H |

| Aromatic (adjacent to -Br) | 7.0–7.5 | m | 1H |

| Aromatic (para to -COOH) | 7.5–8.0 | m | 1H |

| Methyl (-CH₃) | 2.3–2.5 | s | 3H |

| Amino (-NH₂) | 5.0–5.5 (broad) | s | 2H |

| Carboxylic acid (-COOH) | 12.0–13.0 (broad) | s | 1H |

$$^{13}$$C NMR Spectral Interpretation

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-COOH) | 170–175 |

| Aromatic (adjacent to -Br) | 120–130 |

| Aromatic (adjacent to -NH₂) | 110–120 |

| Methyl (-CH₃) | 20–25 |

| Quaternary aromatic carbons | 130–150 |

2D NMR Correlation Studies

- COSY : Correlates coupling between aromatic protons and the methyl group.

- HSQC/HMBC : Links proton signals to adjacent carbons, confirming substituent positions.

- NOESY : Identifies spatial proximity between -NH₂ and -COOH groups.

Propiedades

IUPAC Name |

5-amino-3-bromo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSYOGCDCXSKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374264-40-0 | |

| Record name | 5-amino-3-bromo-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Nitration of m-Toluic Acid

- Objective: Introduce a nitro group at the 2-position relative to the methyl group (yielding 2-nitro-3-methylbenzoic acid).

- Reagents: m-Toluic acid and nitric acid (mass concentration 60-75%, preferably 63.5-70%).

- Conditions:

- Temperature: 0 to 20 °C (preferably 0 to 10 °C).

- Reaction time: 1 to 2 hours.

- Volume ratio: 1 g m-toluic acid to 3-5 mL nitric acid (optimal 1:4 mL).

- Procedure: m-Toluic acid is added portionwise to nitric acid under stirring to control exothermicity.

- Outcome: Formation of 2-nitro-3-methylbenzoic acid with high regioselectivity.

Reduction of Nitro Group to Amino Group

- Objective: Convert the nitro group to an amino group, producing 2-amino-3-methylbenzoic acid.

- Reagents: 2-nitro-3-methylbenzoic acid, hydrogen gas, and a hydrogenation catalyst such as 10% Pd/C, Pt/C, or Raney nickel.

- Solvent: Ethanol.

- Conditions:

- Temperature: 40–50 °C.

- Pressure: Atmospheric hydrogen pressure.

- Reaction time: 2 to 3 hours.

- Procedure: The nitro compound is dissolved in ethanol, catalyst added, and hydrogen gas introduced under stirring.

- Outcome: High purity 2-amino-3-methylbenzoic acid with yields around 98.5–98.6%.

Bromination of the Amino-Methylbenzoic Acid

- Objective: Introduce a bromine atom at the 5-position to obtain this compound.

- Reagents: 2-amino-3-methylbenzoic acid, brominating agent (e.g., N-bromosuccinimide (NBS) or dichlorohydantoin analogs for bromination), and benzoyl peroxide as a radical initiator.

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide, sulfolane, or DMSO.

- Conditions:

- Temperature: 90–110 °C.

- Reaction time: 1 to 2 hours.

- Procedure: The amino-methylbenzoic acid is dissolved in the solvent, brominating agent and benzoyl peroxide catalyst are added, and the mixture is heated under stirring.

- Workup: After completion, the reaction mixture is cooled, poured into ice water to precipitate the product, filtered, washed, and dried.

- Outcome: High purity this compound with yields expected in the range of 85–87% based on analogous chlorination procedures.

Representative Data Table for Preparation Steps

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Nitration | m-Toluic acid + HNO3 (63.5-70%) | 0–10 | 1–2 | — | — | Controlled addition to avoid over-nitration |

| Reduction | 2-Nitro-3-methylbenzoic acid + H2 + 10% Pd/C | 40–50 | 2–3 | 98.5–98.6 | 99.0–99.2 | Atmospheric pressure hydrogenation |

| Bromination | 2-Amino-3-methylbenzoic acid + NBS + benzoyl peroxide + DMF | 90–110 | 1–2 | 85–87 | 99.0–99.5 | Radical bromination in polar aprotic solvent |

Research Findings and Optimization Notes

- Raw Materials: Starting from commercially available and inexpensive m-toluic acid ensures cost-effectiveness and scalability.

- Reaction Control: Temperature control during nitration is critical to avoid poly-nitration and degradation.

- Catalyst Choice: Pd/C is preferred for hydrogenation due to high activity and selectivity.

- Bromination Specifics: Benzoyl peroxide acts as an effective radical initiator, enhancing bromination efficiency.

- Solvent Effects: DMF and similar solvents provide good solubility and promote regioselective bromination.

- Purity and Yield: The described method achieves high purity (>99%) and good overall yields (~65–70% total yield across steps).

- Environmental and Safety Considerations: Avoidance of chlorine gas and use of safer brominating agents reduce environmental impact compared to older methods.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-3-bromo-2-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to other functional groups.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include iron powder and hydrochloric acid.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

Oxidation Products: Nitro derivatives.

Reduction Products: Amino derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Intermediate for Drug Synthesis

5-Amino-3-bromo-2-methylbenzoic acid serves primarily as an intermediate in the synthesis of various pharmaceuticals, especially anticancer drugs. Its role is crucial in developing compounds that inhibit thymidylate synthase, an enzyme essential for DNA synthesis. This inhibition is vital for creating effective cancer therapies. The compound's ability to generate derivatives enhances its therapeutic potential, making it a focal point in oncological drug design.

Photosensitizer in Photodynamic Therapy

Research has indicated that this compound may also function as a photosensitizer in photodynamic therapy (PDT). In PDT, compounds are activated by light to produce reactive oxygen species (ROS), which can induce cell death in cancer cells. The unique properties of this compound allow it to be explored for this application, potentially leading to innovative cancer treatment modalities.

Mechanisms of Action

The biological activity of this compound has been studied concerning its interactions within biological systems. Understanding these interactions is crucial for optimizing its use in clinical settings. The compound has shown significant promise due to its structural features, which influence its reactivity and biological efficacy.

Several studies have documented the applications and effectiveness of this compound:

- Study on Anticancer Properties : Research published in peer-reviewed journals has demonstrated the compound's ability to inhibit cancer cell proliferation through mechanisms involving thymidylate synthase inhibition.

- Photodynamic Therapy Research : Investigations into the use of this compound as a photosensitizer have shown promising results, suggesting potential pathways for developing new cancer treatments.

These findings underscore the compound's relevance in current pharmaceutical research and its potential for future therapeutic applications.

Mecanismo De Acción

The mechanism of action of 5-Amino-3-bromo-2-methylbenzoic acid depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism involves interaction with biological targets, such as enzymes or receptors, to exert therapeutic effects. The specific pathways and molecular targets vary depending on the context of its use.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key structural features and substituent positions of 5-amino-3-bromo-2-methylbenzoic acid with analogs:

Notes:

- Similarity scores (0.00–1.00) are derived from structural alignment and functional group overlap [].

- Positional isomerism (e.g., bromo at position 3 vs. 4) significantly impacts reactivity and applications.

Physicochemical Properties

Solubility and Melting Points

- This compound: Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to the carboxylic acid and amino groups. The methyl group slightly reduces hydrophilicity.

- 5-Amino-2-bromobenzoic acid []: Higher solubility in water compared to the methyl-substituted analog, as it lacks the hydrophobic -CH₃ group.

- 2-Amino-5-bromo-3-methoxybenzoic acid []: Reduced solubility in aqueous media due to the electron-donating methoxy group, which increases lipophilicity.

Thermal Stability

Methyl and methoxy substituents enhance thermal stability compared to unsubstituted analogs. Bromine’s electronegativity further stabilizes the aromatic ring against decomposition.

Pharmaceutical and Industrial Relevance

- This compound: Used in kinase inhibitor synthesis due to its balanced lipophilicity .

- 5-Amino-2-bromobenzoic acid []: A precursor for non-steroidal anti-inflammatory drugs (NSAIDs).

- 2-Amino-4-bromo-6-methylbenzoic acid []: Applied in agrochemicals for its enhanced stability in acidic environments.

Actividad Biológica

5-Amino-3-bromo-2-methylbenzoic acid (CAS Number: 1374264-40-0) is a compound that has gained attention in medicinal chemistry, particularly for its role in cancer research and drug development. This article delves into its biological activities, synthesis processes, and potential applications based on recent studies and findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C₈H₈BrNO₂

- Appearance : White to pale brown powder

The presence of an amino group and a bromine atom on a methyl-substituted benzoic acid framework contributes to its unique chemical properties, making it a valuable intermediate in pharmaceutical synthesis.

1. Cancer Research

This compound has demonstrated significant biological activity, particularly in the field of oncology. It serves as an intermediate in synthesizing compounds that inhibit thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition is crucial for developing anti-cancer therapies, thereby enhancing the compound's therapeutic potential in oncological drug design.

2. Photodynamic Therapy

The compound has also been investigated for its potential as a photosensitizer in photodynamic therapy (PDT). Upon light activation, it can generate reactive oxygen species (ROS), leading to cancer cell death. This mechanism is particularly promising for targeted cancer treatments where localized activation can minimize damage to surrounding healthy tissues.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Nitration : Introduction of a nitro group.

- Reduction : Conversion of the nitro group to an amino group.

- Bromination : Addition of a bromine atom.

- Acidification : Formation of the benzoic acid structure.

These methods highlight the compound's accessibility and versatility in synthetic organic chemistry.

Applications in Pharmaceutical Development

This compound finds applications primarily in:

- Pharmaceutical Research : As an intermediate in synthesizing various pharmaceuticals targeting inflammatory diseases and cancer treatments.

- Biochemical Research : Investigating amino acid interactions and enzyme activity, aiding in understanding metabolic pathways and protein functions.

- Material Science : Exploring potential applications in organic electronics and photonic devices .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Amino-4-bromo-6-methylbenzoic acid | 1191076-36-4 | 0.98 |

| 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | 0.93 |

| 4-Amino-3-bromo-2-methylbenzoic acid | Not Available | 0.92 |

The unique positioning of the amino and bromo groups in this compound influences its reactivity and biological activity, distinguishing it from other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent:

- A study indicated that derivatives of this compound could effectively inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Another investigation explored its use as a standard in chromatographic methods for quantifying related compounds, showcasing its utility beyond direct therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for preparing 5-amino-3-bromo-2-methylbenzoic acid in laboratory settings?

The synthesis of brominated aminobenzoic acids typically involves electrophilic aromatic substitution or cross-coupling reactions . For example, a similar compound (5-bromo-2-(phenylamino)benzoic acid) was synthesized by reacting 2,5-dibromobenzoic acid with aniline at 403 K using a catalyst, followed by purification via column chromatography and crystallization . Adapting this method, researchers could substitute reagents to introduce the amino and methyl groups. Key parameters include catalyst selection (e.g., Pd-based catalysts for coupling), temperature control, and solvent choice (e.g., acetone for crystallization) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., bromine at C3, methyl at C2).

- Infrared Spectroscopy (IR) : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- Melting Point Analysis : Compare observed values with literature data (e.g., related compounds in show mp ranges of 173–175°C).

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for research-grade compounds) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate polar byproducts.

- Recrystallization : Optimize solvent systems (e.g., acetone-water mixtures) based on solubility data .

- Acid-Base Extraction : Leverage the compound’s carboxylic acid group by adjusting pH to precipitate the product .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and packing arrangements. For example, a related brominated benzoic acid derivative (C13H10BrNO2) was analyzed in the monoclinic space group P2₁/n, with unit cell parameters a = 15.2054 Å and β = 107.0391°, confirming substituent positions and hydrogen-bonding networks . This technique is critical for validating synthetic products and identifying polymorphism.

Q. What computational methods predict the electronic and thermodynamic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can calculate:

- Electrostatic potentials : To map reactive sites for further functionalization.

- Thermochemical data : Atomization energies and ionization potentials, achieving <3 kcal/mol deviation from experimental values .

- Solvent Effects : Use implicit solvation models (e.g., PCM) to simulate reaction pathways in polar solvents .

Q. How can researchers address contradictions in reported synthetic yields or spectroscopic data?

- Comparative Analysis : Cross-validate NMR/IR data with published spectra of structurally similar compounds (e.g., 2-amino-3-bromobenzoic acid in ).

- Reaction Optimization : Systematically vary catalysts, temperatures, and stoichiometry. For instance, highlights catalyst choice as a critical yield determinant.

- Multi-Technique Validation : Combine HPLC, mass spectrometry, and elemental analysis to resolve purity-related discrepancies .

Methodological Considerations

Q. What strategies enhance the compound’s application in drug discovery or materials science?

- Derivatization : Use the carboxylic acid group for esterification or amide coupling to create prodrugs or polymers.

- Supramolecular Chemistry : Exploit hydrogen-bonding motifs (e.g., acid-acid dimers observed in crystal structures) to design co-crystals .

- Biological Screening : Test derivatives for bioactivity (e.g., anticoccidial agents in used similar intermediates).

Q. How should researchers handle safety and storage of this compound?

- Storage : Keep in airtight containers at 2–8°C to prevent degradation (see for analogous compounds).

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods. Avoid inhalation/contact; dispose of waste via certified hazardous waste services .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.